molecular formula C17H20N4O2 B14943660 N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide

N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide

Cat. No.: B14943660
M. Wt: 312.37 g/mol
InChI Key: ACUBWCVWJYTQMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide typically involves the reaction of pyridine derivatives with diamines. One common method involves the condensation of 2-acetyl pyridine with 1,4-diaminobenzene . The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like copper chloride.

Industrial Production Methods

Industrial production methods for N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(pyridin-4-yl)ethyl]propanediamide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This makes it particularly useful in coordination chemistry and catalysis, where the stability and reactivity of the metal center are crucial.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N,N'-bis(2-pyridin-4-ylethyl)propanediamide

InChI

InChI=1S/C17H20N4O2/c22-16(20-11-5-14-1-7-18-8-2-14)13-17(23)21-12-6-15-3-9-19-10-4-15/h1-4,7-10H,5-6,11-13H2,(H,20,22)(H,21,23)

InChI Key

ACUBWCVWJYTQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNC(=O)CC(=O)NCCC2=CC=NC=C2

Origin of Product

United States

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